molecular formula C17H12N2O2 B2859494 1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile CAS No. 1284306-96-2

1-(2-methoxybenzoyl)-1H-indole-3-carbonitrile

Cat. No.: B2859494
CAS No.: 1284306-96-2
M. Wt: 276.295
InChI Key: LXKCOUCNDOQWCA-UHFFFAOYSA-N
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Description

“1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a methoxyphenyl group and a carbonitrile group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the indole ring, the introduction of the methoxyphenyl group, and the addition of the carbonitrile group . The synthesis could involve techniques such as nucleophilic substitution, carbonylation, and others .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition . The carbonitrile group could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and others .

Scientific Research Applications

Potential in SARS CoV-2 Inhibition

One of the significant applications of compounds related to 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile includes their potential as inhibitors of SARS CoV-2. For instance, azafluorene derivatives, closely related to the structure of interest, have been explored for their inhibitory action against SARS CoV-2 RdRp. The study involves synthesis, physicochemical analysis, quantum chemical modeling, and molecular docking to evaluate the efficacy of these compounds against COVID-19, with promising results suggesting their potential as therapeutic agents (Venkateshan et al., 2020).

Antimicrobial Activity

Another application involves the synthesis of novel Schiff bases using derivatives of 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile. These Schiff bases have been evaluated for their in vitro antimicrobial activity, showcasing excellent activity against a range of microbial strains. This highlights the compound's utility in developing new antimicrobial agents, crucial for addressing the rising challenge of antibiotic resistance (Puthran et al., 2019).

Nucleophilic Reactivity Studies

Research on the nucleophilic reactivities of indoles, including derivatives of 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile, has contributed to a deeper understanding of their chemical behavior. These studies are fundamental in organic chemistry, providing insights into reaction mechanisms and aiding in the design of novel synthetic routes for complex molecules (Lakhdar et al., 2006).

Development of Conducting Polymers

Moreover, derivatives of 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile have been investigated for their potential in creating new conducting materials. The electropolymerization of thieno[3,2-b]indole and its derivatives, which share structural similarities with the compound of interest, has led to the development of electroactive polymer films. These materials have applications in electronics and materials science, demonstrating the compound's versatility beyond medicinal chemistry (Mezlova et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Properties

IUPAC Name

1-(2-methoxybenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-21-16-9-5-3-7-14(16)17(20)19-11-12(10-18)13-6-2-4-8-15(13)19/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCOUCNDOQWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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